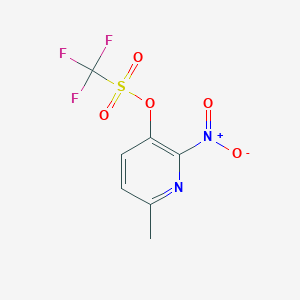

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(6-methyl-2-nitropyridin-3-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O5S/c1-4-2-3-5(6(11-4)12(13)14)17-18(15,16)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAHUIAESWUDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447801 | |

| Record name | 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163083-48-5 | |

| Record name | 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate typically involves the reaction of 3-hydroxy-6-methyl-2-nitropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) under a nitrogen atmosphere. The mixture is stirred for about 2 hours, followed by quenching with water. The organic layer is then separated, washed with water, and dried over magnesium sulfate. The crude product is purified by flash chromatography on silica gel to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Reagents like palladium on carbon with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted pyridines with various functional groups.

Reduction: Products include 6-methyl-2-amino-3-pyridyl trifluoromethanesulfonate.

Oxidation: Products include 6-carboxy-2-nitro-3-pyridyl trifluoromethanesulfonate.

Scientific Research Applications

Synthetic Applications

The compound serves as an effective electrophile in various organic reactions, particularly in nucleophilic substitutions and coupling reactions. Its utility can be summarized as follows:

- Nucleophilic Substitution : The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic attack by various nucleophiles, including amines and alcohols.

- Coupling Reactions : It can be employed in cross-coupling reactions, allowing for the formation of complex molecules from simpler precursors.

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new C-N or C-O bonds |

| Cross-Coupling Reactions | Used to synthesize biaryl compounds and other complex structures |

Medicinal Chemistry Applications

In medicinal chemistry, 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate has been explored for its potential as a pharmaceutical intermediate:

- Tyrosine Kinase Inhibitors : The compound has been investigated as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy. For example, it can be utilized in the synthesis pathways leading to compounds like imatinib and nilotinib, both of which are significant in treating chronic myeloid leukemia (CML) .

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. The trifluoromethanesulfonate moiety may enhance the biological activity of these derivatives .

Table 2: Medicinal Chemistry Applications

| Application Area | Example Compounds | Therapeutic Use |

|---|---|---|

| Tyrosine Kinase Inhibitors | Imatinib, Nilotinib | Treatment of CML |

| Antimicrobial Agents | Various pyridine derivatives | Infection treatment |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in synthetic methodologies:

- Synthesis of Anticancer Agents : A study highlighted the use of this compound in synthesizing novel anticancer agents through selective functionalization . This demonstrates its role as a versatile building block in drug discovery.

- Electrophilic Reactions : Research has shown that the compound participates effectively in electrophilic aromatic substitutions, leading to diverse functionalized products that can further be modified for specific applications .

- Microwave-Assisted Synthesis : Innovative methodologies such as microwave-assisted synthesis have been explored, significantly improving reaction times and yields when using this compound as a starting material .

Mechanism of Action

The mechanism of action of 6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby influencing various biological pathways and molecular targets.

Comparison with Similar Compounds

Reactivity and Stability

Trifluoromethanesulfonate esters (triflates) are widely employed in synthetic chemistry. Below is a comparison of 6-methyl-2-nitro-3-pyridyl trifluoromethanesulfonate with other triflate derivatives:

| Compound Name | Key Substituents | Reactivity Profile | Stability Notes |

|---|---|---|---|

| This compound | 2-NO₂, 6-CH₃, 3-CF₃SO₃ | High electrophilicity; selective alkylation under mild conditions | Moderate stability; sensitive to moisture |

| Methyl trifluoromethanesulfonate | CH₃-CF₃SO₃ | Extremely reactive; non-selective alkylation | Low stability; hydrolyzes rapidly |

| Ethyl trifluoromethanesulfonate | CH₂CH₃-CF₃SO₃ | Similar to methyl triflate but slightly less reactive | More stable than methyl triflate |

| 2-Fluoroethyl trifluoromethanesulfonate | F-CH₂CH₂-CF₃SO₃ | Enhanced leaving group ability due to fluorine’s electron-withdrawing effect | Stable under anhydrous conditions |

The This compound exhibits superior chemoselectivity compared to simpler alkyl triflates like methyl or ethyl derivatives. For example, in O/S-chemoselective alkylation reactions (e.g., with thiols or alcohols), the pyridyl triflate’s steric and electronic tuning minimizes side reactions, whereas methyl triflate often leads to indiscriminate alkylation .

Physicochemical Properties

- Solubility : The nitro and triflate groups render the compound polar yet hydrophobic, favoring solvents like acetonitrile or DMF. This contrasts with simpler alkyl triflates, which are more volatile and less soluble.

Stability Under Reaction Conditions

The methyl and nitro groups in the pyridyl triflate may enhance thermal stability compared to aliphatic triflates. For instance, methyl trifluoromethanesulfonate degrades rapidly under microwave heating (150°C), whereas the pyridyl derivative likely withstands prolonged heating, as seen in analogous spirocyclic systems synthesized at 170°C .

Research Findings and Key Advantages

- Selectivity : The nitro group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack, while the methyl group provides steric hindrance, directing reactions to specific positions.

- Versatility : This compound’s triflate group can be displaced by diverse nucleophiles (e.g., amines, alcohols), making it valuable for constructing heterocycles or functionalized aromatics.

- Comparison to Patent Compounds : Unlike the highly complex spirocyclic trifluoromethyl derivatives in EP 4 374 877 A2 (e.g., m/z 867.0), the pyridyl triflate is simpler but shares utility as a modular building block for drug-like molecules .

Biological Activity

6-Methyl-2-nitro-3-pyridyl trifluoromethanesulfonate (CAS No. 163083-48-5) is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 2-position, and a trifluoromethanesulfonate moiety. This compound is primarily utilized in proteomics and medicinal chemistry due to its reactivity and ability to modify biomolecules. The unique structural features of this compound contribute to its significant biological activity, particularly in the context of protein interactions and modifications.

The molecular formula of this compound is C₇H₅F₃N₂O₅S, with a molecular weight of approximately 302.18 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃N₂O₅S |

| Molecular Weight | 302.18 g/mol |

| Functional Groups | Methyl, Nitro, Triflate |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its role as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group enhances the electrophilicity of the molecule, allowing it to interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to covalent modifications that alter protein function and influence various biochemical pathways.

Key Reactions

- Nucleophilic Substitution : The compound readily participates in nucleophilic substitution reactions, facilitating the modification of proteins.

- Labeling Agent : It serves as a labeling agent in proteomics, aiding in the study of protein interactions and post-translational modifications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in proteomics research. Its ability to facilitate protein labeling allows for enhanced understanding of protein dynamics and interactions within biological systems.

Case Studies

- Proteomic Applications : In studies focused on protein interactions, this compound has been utilized to label proteins for mass spectrometry analysis, enabling the identification of protein complexes and their functional roles.

- Enzymatic Modulation : Preliminary studies suggest that the compound may act as an inhibitor or modulator in enzymatic processes, although further research is needed to elucidate these mechanisms fully.

Toxicological Profile

While this compound has demonstrated useful biological properties, it is also classified as an irritant and potentially toxic upon exposure. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE).

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Pyridyl trifluoromethanesulfonate | C₆H₄F₃N₁O₃S₁ | Lacks methyl and nitro groups; simpler structure |

| 2-Nitropyridine | C₅H₄N₂O₂ | Contains only one nitro group; no triflate |

| 4-Methylpyridine | C₆H₇N | Methyl substitution at position four; no nitro |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.